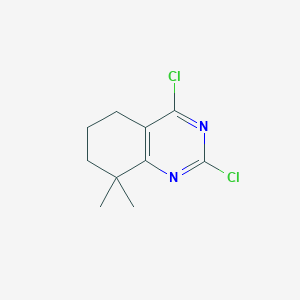

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

Description

Propriétés

IUPAC Name |

2,4-dichloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c1-10(2)5-3-4-6-7(10)13-9(12)14-8(6)11/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBRUJALJWOQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1N=C(N=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the quinazolinedione precursor followed by a robust chlorination procedure. This document is designed to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological activities have established them as privileged scaffolds in drug discovery. The 2,4-dichloroquinazoline core, in particular, serves as a versatile intermediate, allowing for the introduction of various nucleophiles at the 2- and 4-positions to generate libraries of novel compounds for biological screening. This guide focuses on the synthesis of a specific analogue, 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (CAS 1538445-96-3), a molecule of interest for further chemical exploration.

Synthetic Strategy Overview

The synthesis of the target compound is logically approached in two primary stages. The first stage involves the construction of the 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione ring system. This is achieved through a condensation reaction between 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and urea. The second stage is the conversion of the resulting dione to the desired dichloro derivative via a deoxychlorination reaction using phosphoryl chloride (POCl₃).

Caption: Overall synthetic workflow for 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline.

PART 1: Synthesis of 8,8-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

The initial step in this synthesis is the formation of the quinazolinedione ring system. This is a well-established cyclocondensation reaction.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the amino group of urea on one of the carbonyl groups of dimedone, followed by an intramolecular cyclization with the elimination of water to form the heterocyclic ring. The acidic or basic conditions often employed are to facilitate the initial condensation and the subsequent dehydration step.

Experimental Protocol

Materials:

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) and urea (1.5 equivalents).

-

Add ethanol to the flask to create a slurry.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

PART 2: Synthesis of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

The second and final stage of the synthesis involves the conversion of the quinazolinedione to the target dichloro compound. Phosphoryl chloride is a powerful and effective reagent for this type of transformation.

Mechanistic Rationale

The chlorination of the quinazolinedione with phosphoryl chloride is a complex process that occurs in two main stages[1]. The initial step is a phosphorylation of the carbonyl oxygen atoms, which are in tautomeric equilibrium with their enol forms. This phosphorylation occurs readily under basic conditions at lower temperatures[1]. The subsequent step, which requires higher temperatures, is the nucleophilic attack of chloride ions on the activated carbon centers, leading to the displacement of the phosphate leaving group and the formation of the dichloro product[1]. The presence of a tertiary amine base can facilitate the initial phosphorylation step[1][2].

Caption: Experimental workflow for the chlorination of the quinazolinedione intermediate.

Experimental Protocol

Materials:

-

8,8-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

-

Phosphoryl chloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 8,8-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphoryl chloride (5-10 equivalents).

-

Optional Base Addition: If desired, add N,N-diisopropylethylamine (DIPEA) (0.1-0.2 equivalents) dropwise to the cooled suspension (0 °C).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

-

Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline as a solid.

Data Presentation

Quantitative Data Summary

| Parameter | Value |

| Precursor: 8,8-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione | |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid |

| Final Product: 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline | |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol |

| CAS Number | 1538445-96-3 |

| Appearance | Solid (expected) |

| Purity | >95% (after chromatography) |

| InChI Key | PCBRUJALJWOQSU-UHFFFAOYSA-N |

Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the gem-dimethyl protons (singlet), and the methylene protons of the cyclohexene ring are expected. The chemical shifts will be influenced by the dichloropyrimidine ring.

-

¹³C NMR (CDCl₃, 101 MHz): Signals for the quaternary carbon of the gem-dimethyl group, the methylene carbons, and the aromatic/heterocyclic carbons are anticipated.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a molecule containing two chlorine atoms.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. The synthesis of the quinazolinedione precursor is a standard condensation reaction. The chlorination of the dione with phosphoryl chloride is a widely used method for the preparation of 2,4-dichloroquinazolines from their corresponding diones[3][4]. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

-

ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

-

StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

-

ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

-

PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Retrieved from [Link]

-

Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

Sources

physicochemical properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides a detailed examination of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, a substituted quinazoline derivative. As a Senior Application Scientist, the following sections are structured to not only present the known properties of this molecule but also to provide the experimental context and rationale for their determination, offering a practical framework for researchers in the field.

Chemical Identity and Core Properties

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a pyrimidine ring fused to a cyclohexene ring, with dichlorination at the 2 and 4 positions and gem-dimethyl substitution at the 8 position. These structural features are critical determinants of its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C10H12Cl2N2 | [1] |

| Molecular Weight | 231.12 g/mol | [1] |

| CAS Number | 1538445-96-3 | [1] |

| Physical Form | Powder | [1] |

| InChI Key | PCBRUJALJWOQSU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1(C2=C(N=C(N=C2Cl)Cl)CCC1)C | N/A |

Lipophilicity Profile: The Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the industry-standard measure for this property.[2][3] A balanced LogP, often between 2 and 5, is frequently targeted for optimal absorption and distribution.[2]

Predicted Lipophilicity

For 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, computational models can provide an initial estimate of its lipophilicity. While experimental data is the gold standard, these in silico predictions are invaluable for early-stage assessment. It is important to note that different algorithms may yield slightly different values. The presence of two chlorine atoms and the dimethylated cyclohexene ring are expected to contribute significantly to its lipophilic character.

A related compound, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, has a computationally predicted XLogP3 value of 3.4, suggesting a notable degree of lipophilicity.[4] The addition of the two methyl groups at the 8-position on the target compound would be expected to further increase this value.

Experimental Determination of LogP: The Shake-Flask Method

The "shake-flask" method remains the most direct and widely accepted technique for LogP determination due to its accuracy.[5] The underlying principle is the partitioning of the solute between two immiscible liquid phases, typically n-octanol and water, until equilibrium is reached.[2][5] The ratio of the compound's concentration in each phase then defines the partition coefficient.[5]

Protocol Rationale: The choice of n-octanol is critical as its properties serve as a reasonable mimic of the lipid bilayer of cell membranes. The shaking or agitation step is essential to maximize the interfacial surface area between the two phases, thereby accelerating the attainment of thermodynamic equilibrium. Subsequent quantification, often by UV-Vis spectroscopy or LC-MS, provides the necessary concentration data to calculate LogP.[6]

Step-by-Step Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Compound Dissolution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a glass vial.

-

Equilibration: Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/UV) against a standard curve.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration]organic / [Concentration]aqueous. The LogP is the base-10 logarithm of P.[5]

Caption: Workflow for experimental LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical property that directly impacts a drug's absorption and bioavailability, particularly for oral administration.[7] Poor solubility can be a major hurdle in drug development, leading to challenges in formulation and unreliable in vitro assay results.[6]

Expected Solubility Profile

Given the predicted high lipophilicity and the lack of significant hydrogen-bonding donor groups, 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is anticipated to have low aqueous solubility. The two nitrogen atoms in the quinazoline ring are potential hydrogen bond acceptors, which may confer some minimal solubility.

Experimental Determination: Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the saturation concentration of a compound in a specific buffer at equilibrium, providing the most accurate and relevant solubility value for physiological conditions.[8]

Protocol Rationale: This method involves adding an excess of the solid compound to the buffer to create a saturated solution.[9] The extended incubation period with agitation is crucial to allow the dissolution process to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] Filtration or centrifugation is then used to remove any undissolved solid before the concentration of the dissolved compound in the supernatant is measured.[7]

Step-by-Step Protocol:

-

Compound Preparation: Add an excess amount of the solid test compound to a vial.

-

Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[7]

-

Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][8]

-

Phase Separation: After incubation, filter the suspension through a low-binding filter plate or centrifuge at high speed to pellet the undissolved solid.[6][7]

-

Sample Preparation: Carefully transfer the supernatant (the saturated solution) to a new plate or vials, potentially diluting it with a suitable solvent for analysis.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated LC-MS/UV method with a calibration curve.[7]

-

Reporting: The result is reported as the solubility in µg/mL or µM.[7]

Caption: Workflow for thermodynamic aqueous solubility determination.

Ionization Constant (pKa)

The ionization constant (pKa) is a measure of the strength of an acid or base and is fundamental to understanding a drug's behavior in different pH environments within the body, such as the stomach (acidic) and the intestines (neutral to basic).[10] The ionization state affects a compound's solubility, permeability, and potential for target binding.[10]

Predicted Ionization

The 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline molecule contains two nitrogen atoms within the pyrimidine ring. These nitrogens are basic and can be protonated. The pKa value will quantify the pH at which these nitrogens are 50% ionized. Predicting the exact pKa requires sophisticated software, but the presence of these basic centers is the key feature to consider.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and common method for determining pKa values.[11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while continuously monitoring the pH.[11]

Protocol Rationale: As the titrant is added, the ionization state of the compound changes, and the pH of the solution is recorded. A plot of pH versus the volume of titrant added generates a titration curve. The inflection point of this curve, or more accurately, the midpoint of the buffer region, corresponds to the pH at which the compound is 50% ionized, which by definition is the pKa.[11][12] Performing multiple titrations ensures the reliability of the determined value.[11]

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (often with a co-solvent like methanol or DMSO if aqueous solubility is low, followed by dilution in water).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using an automated burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Curve Generation: Plot the recorded pH values against the volume of titrant added.

-

pKa Determination: Analyze the resulting titration curve. The pKa is the pH value at the half-equivalence point, which is the midpoint of the steepest part of the curve.[11]

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion

The —notably its anticipated high lipophilicity, low aqueous solubility, and basic ionization centers—are critical attributes that will govern its behavior in biological systems. While in silico predictions provide a valuable starting point, the experimental determination of LogP, solubility, and pKa using the robust methodologies detailed in this guide is essential for building a comprehensive profile of this compound. This empirical data is indispensable for guiding lead optimization, designing appropriate formulations, and ultimately, for the successful progression of a potential drug candidate through the development pipeline.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ElectronicsAndBooks. Determination of pKa values of basic new drug substances by CE. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

ijirss. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

PMC. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Chemical Synthesis Database. 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarboxamide. [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

PubChem. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | C8H8Cl2N2 | CID 12602864. [Link]

-

Chemical Synthesis Database. 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride. [Link]

Sources

- 1. 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline | 1538445-96-3 [sigmaaldrich.com]

- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | C8H8Cl2N2 | CID 12602864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. protocols.io [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

DISCLAIMER: Information regarding the specific compound 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline (CAS No. 1538445-96-3) is limited in publicly accessible scientific literature. This guide has been constructed by leveraging data from closely related analogs and the broader chemical family of quinazolines to provide a projected synthesis, anticipated properties, and potential applications. All protocols and pathways should be considered illustrative until validated by specific experimental data for the target compound.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazolines and their derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules are prized for their versatile biological activities, which include anti-bacterial, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] The tetrahydroquinazoline core, in particular, offers a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets. The subject of this guide, 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, is a specific derivative within this promising class of molecules. While detailed studies on this particular compound are not widely published, its structural features—a dichlorinated pyrimidine ring fused to a dimethylated cyclohexene ring—suggest it is an important intermediate for creating more complex molecules. The dichloro substitutions at the 2 and 4 positions are highly reactive and allow for the easy introduction of different functional groups, making this compound a valuable starting material for creating new drugs.

Physicochemical & Structural Properties

While detailed experimental data for 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is not available, its basic properties can be found in chemical supplier databases. A summary of these properties, alongside those of a close structural analog, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline, is presented below for comparison.[2]

| Property | 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (Analog) |

| CAS Number | 1538445-96-3 | 1127-85-1[2][3] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | C₈H₈Cl₂N₂[2] |

| Molecular Weight | 231.12 g/mol | 203.07 g/mol [2] |

| Physical Form | Powder | Solid[2] |

| Purity | Not specified | ≥ 95%[2] |

| InChI Key | PCBRUJALJWOQSU-UHFFFAOYSA-N | KBAXPKVNVXMVKV-UHFFFAOYSA-N[2] |

Proposed Synthesis Pathway

A specific synthesis protocol for 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is not documented in available literature. However, a plausible synthetic route can be extrapolated from the known synthesis of its close analog, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline.[3] The proposed pathway involves two main steps: the initial formation of the tetrahydroquinazoline-2,4(1H,3H)-dione ring system, followed by a chlorination step.

The key distinction in synthesizing the target compound is the use of a starting material containing the 8,8-dimethyl moiety. The synthesis would likely begin with a substituted cyclohexanone that already contains the gem-dimethyl group.

Diagram of Proposed Synthesis

Sources

Unlocking the Therapeutic Potential of Tetrahydroquinazoline Derivatives: Mechanisms, Methodologies, and Biological Efficacy

Executive Summary

Tetrahydroquinazolines (THQs) represent a privileged class of partially saturated, nitrogen-containing heterocyclic scaffolds. Unlike their fully aromatic quinazoline counterparts, the reduced pyrimidine ring in THQs introduces a unique three-dimensional conformation. This structural flexibility allows for highly specific, non-planar interactions with complex biological targets. Recent breakthroughs have positioned THQ derivatives at the forefront of drug discovery, demonstrating profound efficacy as anticancer catalytic inhibitors, antiviral agents against SARS-CoV-2, and broad-spectrum antimicrobials. This whitepaper synthesizes the mechanistic pathways, quantitative biological data, and self-validating experimental methodologies driving the development of THQ-based therapeutics.

Anticancer Activity: The Topoisomerase II Paradigm Shift

Human topoisomerase II (topoII) is a validated target for cancer chemotherapy. Traditional topoII-targeted drugs (e.g., etoposide, doxorubicin) act as topoII poisons. They stabilize the covalent enzyme-DNA cleavage complex, leading to double-strand DNA breaks. While effective at inducing apoptosis in cancer cells, this mechanism is intrinsically linked to severe off-target toxicity, including the development of secondary leukemias[1].

Recent structure-activity relationship (SAR) studies have identified 6-amino-tetrahydroquinazoline derivatives as potent catalytic inhibitors of topoII. By binding to the ATP-binding pocket or altering the enzyme's conformational dynamics, these THQs block topoII function without intercalating DNA or trapping the cleavage complex [1]. The introduction of a dimethylamino group at the 6-position, alongside functionalization at positions 2 (pyridine) and 4 (aniline), is causally linked to this activity, forcing a steric blockade that prevents the ATP-dependent strand passage event.

Topoisomerase II Catalytic Inhibition vs. Poisoning Pathways.

Quantitative Topo II Inhibition Data

Compound 14 (ARN-21934) demonstrates a highly favorable profile, exhibiting an IC50 of 2 μM for DNA relaxation inhibition and a remarkable ~100-fold selectivity for the pharmacologically relevant topoIIα isoform over topoIIβ [1].

| Compound | IC50 (DNA Relaxation) | Selectivity (α/β) | Mechanism of Action |

| Hit 1 | 160 μM | Low | Catalytic Inhibition |

| ARN-21934 | 2 μM | ~100-fold | Catalytic Inhibition |

| Etoposide (Control) | 120 μM | N/A | Topo II Poison |

Antiviral and Antimicrobial Efficacy

Beyond oncology, the THQ scaffold is highly modular, allowing for the rapid generation of antimicrobial and antiviral libraries.

-

Antiviral (SARS-CoV-2): Ambroxol-derived THQs, synthesized via the condensation of ambroxol hydrochloride with salicylaldehyde, have shown high binding affinities to SARS-CoV-2 Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3) [3]. The lipophilicity of the partially saturated pyrimidine ring enhances cell membrane penetration, a critical pharmacokinetic requirement for intracellular viral targets.

-

Antimicrobial: Benzo[b]thiophene-linked THQ derivatives exhibit potent activity against Gram-negative bacteria and fungal strains [2]. The presence of halogenated substituents (e.g., 3-chlorobenzo[b]thiophene) increases the electron density of the molecule, facilitating stronger hydrogen bonding with bacterial cell wall synthesis enzymes.

| Compound / Drug | P. aeruginosa (MIC µg/mL) | E. coli (MIC µg/mL) | A. niger (MIC µg/mL) |

| THQ Compound 3c | 100 | 250 | 250 |

| Ampicillin (Control) | 100 | 50 | N/A |

| Griseofulvin (Control) | N/A | N/A | 100 |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of THQs must rely on self-validating protocols where each step contains an internal quality control check.

Protocol A: Synthesis of 6-Amino-Tetrahydroquinazoline Derivatives

Causality Focus: The synthesis utilizes a convergent approach to prevent the aromatization of the delicate tetrahydro pyrimidine ring.

-

Bicyclic Scaffold Formation: React ethyl 2-oxocyclohexanecarboxylate with urea to form 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione.

-

Chlorination: Treat the dione with POCl3 to yield 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. Validation: Confirm the complete conversion via the disappearance of the C=O stretch (~1700 cm⁻¹) in FTIR.

-

SNAr Substitution: Perform an aromatic nucleophilic substitution at the C4 position using substituted anilines. Causality: The C4 chlorine is kinetically more reactive than C2 due to the electron-withdrawing nature of the adjacent ring nitrogens, ensuring high regioselectivity.

-

Microwave-Assisted Suzuki Coupling: Introduce pyridine derivatives at the C2 position using Pd-catalysis under microwave irradiation. Causality: Microwave heating drastically reduces reaction time (from hours to minutes), preventing the thermal degradation and unwanted aromatization of the partially saturated THQ ring.

-

Validation Checkpoint: Utilize High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR (specifically looking for the N-H stretching band at ~3258 cm⁻¹) to validate the final 3D conformation [2].

Protocol B: Topoisomerase II DNA Relaxation Assay (Self-Validating System)

This assay determines whether a THQ derivative acts as a catalytic inhibitor or a poison.

-

Substrate Preparation: Prepare 0.3 µg of supercoiled pBR322 plasmid DNA in a reaction buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2).

-

Enzyme Incubation: Add 1 unit of recombinant human topoIIα and varying concentrations of the THQ inhibitor. Incubate at 37°C for 5 minutes to allow pre-binding.

-

Initiation: Add 1 mM ATP to initiate the catalytic cycle.

-

Quenching (Critical Step): Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, incubating for 30 minutes at 45°C. Causality: SDS denatures the topoII enzyme, while Proteinase K digests it. This prevents the bulky enzyme from remaining bound to the DNA, which would cause artefactual gel shifts that mimic incomplete relaxation.

-

Analysis: Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (to prevent intercalation artefacts during the run), then stain post-electrophoresis.

Self-Validating Workflow for Topoisomerase II DNA Relaxation Assay.

Pharmacokinetics and ADMET Profiling

A major hurdle in heterocyclic drug development is the "brick dust" phenomenon—compounds that are highly active in vitro but lack aqueous solubility. The non-planar nature of the THQ scaffold disrupts crystal lattice packing energy, resulting in excellent thermodynamic solubility. For instance, ARN-21934 exhibits high metabolic stability in human liver microsomes and, crucially, demonstrates the ability to penetrate the blood-brain barrier (BBB) in vivo [1]. This makes THQ derivatives exceptionally promising for treating brain metastases or central nervous system viral reservoirs.

Mechanism of Action of Quinazoline-Based Inhibitors: A Technical Guide to EGFR Targeting and Assay Validation

Executive Summary

The quinazoline scaffold—a privileged bicyclic aromatic heterocycle—has fundamentally transformed targeted oncology. By structurally mimicking the adenine ring of adenosine triphosphate (ATP), quinazoline derivatives act as highly potent competitive inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR). This technical whitepaper explores the molecular mechanism of action (MoA) of these inhibitors, the structural basis for acquired resistance, and provides a field-proven, self-validating experimental protocol for quantifying their binding kinetics using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Molecular Mechanism of Action (MoA)

The kinase domain of EGFR contains a highly conserved ATP-binding cleft. Under normal physiological conditions, ATP binds to this cleft and transfers its terminal phosphate to specific tyrosine residues on the receptor's intracellular domain, triggering downstream signaling cascades such as the PI3K/AKT (cell survival) and RAS/MAPK (cell proliferation) pathways.

Quinazoline-based inhibitors[1] (e.g., Gefitinib, Erlotinib) disrupt this process by inserting their planar bicyclic ring directly into the hydrophobic ATP-binding cleft. The core mechanism relies on a critical hydrogen bond formed between the N1 or N3 nitrogen of the quinazoline ring and the backbone amide of the Met793 residue in the hinge region of the kinase domain. This competitive binding physically occludes ATP, preventing autophosphorylation and effectively silencing the oncogenic signaling cascade.

Caption: EGFR signaling pathway and the competitive inhibition mechanism of quinazoline derivatives.

Pharmacological Profiles and the Evolution of Binding Kinetics

The clinical efficacy of quinazoline derivatives is heavily dictated by their binding kinetics and ability to overcome acquired mutations.

-

First-Generation (Reversible): Drugs like Gefitinib and Erlotinib bind reversibly to the ATP pocket. They exhibit high potency against wild-type EGFR and sensitizing mutations (e.g., Exon 19 deletions, L858R)[1].

-

The T790M Gatekeeper Mutation: Clinical resistance frequently emerges via a T790M point mutation. The substitution of threonine with a bulkier methionine creates severe steric hindrance, physically blocking the binding of first-generation quinazolines. Furthermore, the T790M mutation increases the kinase's intrinsic affinity for endogenous ATP, allowing ATP to outcompete reversible inhibitors[2].

-

Second-Generation (Irreversible/Covalent): To overcome the T790M gatekeeper mutation, second-generation quinazolines like Afatinib and Dacomitinib were engineered with a Michael acceptor (an electrophilic α,β -unsaturated carbonyl group). This moiety forms a permanent, irreversible covalent bond with the nucleophilic sulfhydryl group of the Cys797 residue located at the edge of the ATP-binding pocket[3].

Quantitative Binding Data

The table below summarizes the pharmacological profiles and in vitro inhibitory concentrations ( IC50 ) of key quinazoline-based inhibitors against wild-type EGFR[3],[1].

| Inhibitor | Generation | Binding Mechanism | Target | IC50 (EGFR WT) |

| Gefitinib | 1st | Reversible, ATP-competitive | EGFR | 23 – 79 nM |

| Erlotinib | 1st | Reversible, ATP-competitive | EGFR | ~ 80 nM |

| Afatinib | 2nd | Irreversible, Covalent | Pan-HER | ~ 0.5 nM |

| Dacomitinib | 2nd | Irreversible, Covalent | Pan-HER | ~ 5.9 nM |

Experimental Validation: TR-FRET Kinase Assay Protocol

To rigorously evaluate the IC50 and binding kinetics of novel quinazoline derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard[4]. It provides exceptional sensitivity by utilizing a time delay to eliminate short-lived background autofluorescence.

Caption: Step-by-step TR-FRET assay workflow for evaluating quinazoline inhibitor binding kinetics.

Self-Validating Assay Design

Before executing the protocol, the assay must be structured with internal controls to ensure mathematical validation of the results:

-

Max Signal Control (100% Activity): Reaction containing Enzyme + Substrate + ATP + DMSO (Vehicle). Validates uninhibited enzyme activity.

-

Min Signal Control (0% Activity): Reaction containing Substrate + ATP + DMSO (No Enzyme). Establishes the baseline FRET background.

-

Z'-Factor Calculation: A statistical measure of assay robustness. The assay is only considered valid for IC50 determination if the calculated Z'-factor between the Max and Min controls is ≥0.5 .

Step-by-Step Methodology

Note: The following protocol is optimized for a 384-well low-volume microplate format.[5]

Step 1: Competitive Kinase Reaction

-

Action: Dispense 5 µL of kinase buffer containing 0.1 nM EGFR enzyme, 1 µM biotinylated poly-GT substrate, and the quinazoline inhibitor (serially diluted). Add ATP at a concentration strictly equal to its apparent Km (e.g., 10 µM).

-

Causality: Running the assay exactly at the ATP Km is critical. It ensures the assay is perfectly balanced to detect competitive displacement. If ATP is too high, the inhibitor cannot compete (false negative); if too low, the enzymatic reaction rate is insufficient to generate a measurable signal.

Step 2: Incubation

-

Action: Seal the plate and incubate at room temperature for 60 minutes.

-

Causality: This duration allows the kinase reaction to reach a steady state and provides ample time for slow-binding covalent inhibitors (like Afatinib) to undergo the Michael addition and fully engage the Cys797 residue.

Step 3: Reaction Termination

-

Action: Add 5 µL of Stop Solution containing 20 mM EDTA to all wells.

-

Causality: EDTA is a potent chelating agent that rapidly sequesters Mg2+ ions from the buffer. Because Mg2+ is an absolute requirement for ATP coordination within the kinase domain, its removal instantly and permanently freezes the enzymatic reaction, preventing signal drift during the subsequent readout phase[5].

Step 4: Detection Binding

-

Action: Add 5 µL of Detection Mix containing a Terbium (Tb)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor). Incubate in the dark for 30 minutes.

-

Causality: The Tb-antibody specifically targets and binds the newly phosphorylated tyrosine residues on the substrate. Simultaneously, Streptavidin binds the biotin tag on the same substrate. This dual-binding event brings the Tb-donor and XL665-acceptor into close proximity (within the Förster radius of <10 nm), enabling non-radiative energy transfer.

Step 5: TR-FRET Readout

-

Action: Read the plate on a TR-FRET compatible microplate reader. Excite the samples at 337 nm. Implement a 50–100 µs delay, then measure the emission at 615 nm (Tb donor) and 665 nm (XL665 acceptor).

-

Causality: The microsecond delay is the cornerstone of TR-FRET. It allows transient background autofluorescence (from plastics, buffer compounds, and the test compounds themselves) to decay completely. The resulting ratio of 665 nm / 615 nm provides a normalized signal that is directly proportional to kinase activity and inversely proportional to quinazoline inhibition[4].

Conclusion

Quinazoline-based inhibitors remain a cornerstone of targeted cancer therapy. Understanding the precise causality of their binding mechanisms—from reversible ATP competition to covalent Cys797 engagement—is essential for overcoming acquired resistance mutations like T790M. By employing robust, self-validating biochemical assays such as TR-FRET, researchers can accurately quantify binding kinetics and drive the rational design of next-generation RTK inhibitors.

References

- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1)

- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: ACS Omega URL

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Binding kinetics: high throughput assay for kinase inhibitors Source: BMG Labtech URL

Sources

Architecting 1,2,3,4-Tetrahydroquinazolines: A Technical Guide to Modern Synthetic Routes

Introduction & Pharmacological Imperative

1,2,3,4-Tetrahydroquinazolines (THQs) represent a privileged class of nitrogen-containing heterocycles. Their unique, partially saturated bicyclic framework serves as a highly versatile pharmacophore, exhibiting potent biological activities ranging from dihydrofolate reductase inhibition to recent breakthroughs as SARS-CoV-2 Papain-like protease (PLpro) inhibitors[1]. As drug discovery increasingly pivots toward complex, sp3-rich scaffolds to improve solubility and target specificity, the demand for step-economic, stereoselective, and scalable synthetic routes to THQs has intensified.

This technical guide dissects the mechanistic foundations and field-proven protocols for synthesizing THQs, providing researchers with the causal logic necessary to optimize these pathways in their own laboratories.

Mechanistic Foundations of THQ Assembly

The fundamental challenge in THQ synthesis is the construction of a hydrogenated pyrimidine ring fused to a benzene core. Traditional methodologies relied heavily on the exhaustive reduction of pre-formed quinazolines using strong reducing agents like lithium aluminum hydride or sodium borohydride. However, these approaches suffer from poor atom economy, harsh conditions, and limited functional group tolerance.

Modern synthetic paradigms have shifted toward de novo ring construction. By leveraging multicomponent reactions (MCRs), condensation tautomerization, and cascade cycloadditions, chemists can assemble the THQ core from simple precursors while simultaneously introducing high degrees of substitution.

Primary Synthetic Pathways

Isocyanide-Based Multicomponent Reactions (MCRs)

Multicomponent reactions offer unparalleled atom economy and rapid generation of molecular complexity. A remarkable one-pot sequential four-component strategy utilizes an aliphatic or acyl halide, an isocyanide, and a 1,3-diamine[2]. The reaction proceeds via the in situ generation of a highly electrophilic nitrilium intermediate, which is subsequently trapped by the diamine, followed by intramolecular cyclization.

Four-component MCR pathway for THQ synthesis via a nitrilium ion intermediate.

Stereoselective Double [3+2] Cycloaddition and [5+1] Annulation

For highly substituted, polycyclic fused THQ derivatives, a stepwise one-pot cascade reaction is highly effective. This involves a [3+2] cycloaddition of an azomethine ylide, a subsequent [3+2] cycloaddition of an azide with an alkene, denitrogenation, and a final [5+1] annulation with formaldehyde[3]. This route is highly stereoselective, yielding single diastereomers.

Cascade double [3+2] cycloaddition and [5+1] annulation workflow for fused THQs.

Direct Condensation of 1,3-Diamines with Aldehydes

A highly accessible and operationally simple route involves the condensation of 2-aminobenzylamine with aromatic aldehydes[4]. This reaction formally synthesizes a Schiff base, which exists in a dynamic tautomeric equilibrium with the ring-closed tetrahydroquinazoline form[5].

Quantitative Comparison of Synthetic Routes

To assist in route selection, the following table summarizes the operational metrics of the primary THQ synthesis strategies:

| Synthetic Route | Reagents | Catalyst / Promotor | Conditions | Yield Range | Atom Economy |

| Four-Component MCR [2] | Acyl halide, isocyanide, 1,3-diamine | None (Catalyst-free) | MeOH, 60 °C, 2-4 h | 65% - 85% | High |

| Cascade Cycloaddition [3] | Amino ester, 2-azidobenzaldehyde, maleimides, CH2O | Et3N (Base) | Microwave (115-125 °C), then 110 °C | 70% - 93% | Moderate (N2 loss) |

| Direct Condensation [4] | 2-Aminobenzylamine, Aryl aldehyde | None (or weak acid) | EtOH/MeOH, Ambient Temp, 0.5-2 h | 80% - 95% | Very High |

| Reduction of Quinazoline | Quinazoline | NaBH4 or LiAlH4 | THF/EtOH, Reflux | 50% - 75% | Low |

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the underlying physicochemical causality dictating each action.

Protocol A: Catalyst-Free Four-Component MCR Synthesis of THQs

Objective: Synthesize highly substituted THQs without the use of transition metal catalysts.

-

Preparation: In an oven-dried round-bottom flask, dissolve the isocyanide (1.0 mmol) and acyl halide (1.0 mmol) in anhydrous methanol (3.0 mL). Causality: The use of anhydrous methanol is critical. It acts as a polar protic solvent that stabilizes the transient nitrilium ion intermediate via hydrogen bonding, without outcompeting the subsequent nucleophilic attack (which water would do, leading to formamide side-products).

-

Activation: Stir the mixture at room temperature for 15 minutes to allow complete formation of the nitrilium species.

-

Amidine Formation: Add 1,3-diamine (1.0 mmol) dropwise to the reaction mixture. Causality: Dropwise addition prevents localized exothermic spikes that could lead to side-product formation, such as diamine polymerization or degradation of the highly reactive nitrilium ion.

-

Cyclization: Elevate the temperature to 60 °C and stir for 2–4 hours. Monitor the reaction progress via LC-MS or TLC. Causality: The thermal energy provided at 60 °C is required to overcome the activation energy barrier for the intramolecular ring-closure of the amidine intermediate[2].

-

Isolation: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (EtOAc/Hexane gradient) to yield the pure THQ.

Protocol B: Stereoselective Cascade Cycloaddition & [5+1] Annulation

Objective: Construct complex, polycyclic fused THQs with strict stereocontrol.

-

Ylide Generation & 1st Cycloaddition: To a microwave-safe vial, add amino ester (1.2 mmol), 2-azidobenzaldehyde (1.1 mmol), and maleimide (1.0 mmol) in CH3CN (2.0 mL). Add Et3N (2.0 mmol). Causality: Triethylamine (Et3N) is utilized to deprotonate the iminium intermediate, generating the highly reactive azomethine ylide in situ.

-

Microwave Irradiation (Step 1): Seal the vial and heat via microwave irradiation at 115 °C for 25 minutes. Causality: Microwave heating ensures rapid, homogeneous thermal distribution, drastically reducing the reaction time for the [3+2] cycloaddition from several hours (under conventional heating) to mere minutes[3].

-

2nd Cycloaddition & Denitrogenation: Cool the vial, add the second maleimide (1.0 mmol), and microwave at 125 °C for 25 minutes. Causality: The elevated temperature of 125 °C drives both the second [3+2] cycloaddition of the azide and the subsequent thermal extrusion of N2 gas (denitrogenation) to form the critical 1,5-diamino intermediate.

-

[5+1] Annulation: Transfer the intermediate (0.5 mmol) to a new flask. Add 1,4-dioxane (1.0 mL) and formaldehyde solution (16% in H2O, 1.5 mmol). Heat at 110 °C for 3 hours. Causality: 1,4-Dioxane is chosen for its high boiling point (101 °C) and excellent miscibility with aqueous formaldehyde, facilitating the aminomethylation and final ring closure while keeping all intermediates fully solvated[3].

-

Purification: Isolate the product using semi-preparative HPLC (C18 column) to separate the single diastereomer.

Conclusion

The synthesis of 1,2,3,4-tetrahydroquinazolines has evolved significantly from brute-force reduction techniques to elegant, atom-economic, and stereoselective methodologies. By leveraging multicomponent reactions and cascade annulations, drug development professionals can rapidly generate diverse THQ libraries. Understanding the mechanistic causality behind solvent choices, thermal activation, and reagent addition order empowers chemists to adapt these protocols for novel, highly functionalized therapeutic candidates.

References

-

Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journals.[Link]

-

Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by[5 + 1] annulation. D-nb.info.[Link]

-

Synthesis, Characterization and Biological Activities of Novel a 1,2,3,4-tetrahydroquinazoline and Its Nickel(II) Complexes. DergiPark.[Link]

-

A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. PMC.[Link]

-

Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education.[Link]

-

Synthesis and Applications of Quinazoline Derivatives. Open Access Journals.[Link]

Sources

- 1. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. BJOC - Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Note: Sequential Regioselective Amination for the Synthesis of 2,4-Diamino-5,6,7,8-Tetrahydroquinazoline Scaffolds

Strategic Overview

The 2,4-diamino-5,6,7,8-tetrahydroquinazoline core is a privileged pharmacophore embedded in numerous bioactive agents, ranging from dihydrofolate reductase (DHFR) inhibitors and antimalarials to advanced antiviral candidates like Ziresovir 1. The classical and most modular approach to constructing this scaffold relies on the sequential nucleophilic aromatic substitution ( SNAr ) of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline precursors 2. However, achieving high yields requires a rigorous understanding of the electronic disparities between the C2 and C4 positions to prevent competitive bis-amination or incorrect regiochemistry.

Mechanistic Rationale: The Causality of Regioselectivity

The core synthetic challenge lies in differentiating the two electrophilic centers. The sequential amination is not arbitrary; it is governed by strict electronic causality:

-

First Amination (C4 Position): Density Functional Theory (DFT) calculations and frontier molecular orbital analyses dictate that the C4 carbon of the 2,4-dichloroquinazoline system possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient than the C2 carbon 3. This lowers the activation energy for nucleophilic attack at C4, allowing the first SNAr reaction to proceed rapidly under mild conditions (0 °C to 80 °C).

-

Second Amination (C2 Position): Once the first amine is installed at C4, its nitrogen lone pair donates electron density into the pyrimidine ring via a strong +M resonance effect. This drastically reduces the electrophilicity of the remaining C2-chloro group. Consequently, the second substitution requires forcing thermodynamic conditions (e.g., 120–150 °C in sealed vessels) 4 or transition-metal catalysis (Buchwald-Hartwig amination) to overcome the high activation barrier 5.

Reaction Workflow & Logical Relationships

Figure 1: Logical workflow and self-validation checkpoints for sequential quinazoline amination.

Quantitative Reaction Metrics

To guide experimental design, the table below summarizes the causal relationship between the target position's electrophilicity and the required reaction parameters.

| Reaction Step | Target Position | Electrophilicity | Typical Temperature | Solvent | Equivalents of Amine | Expected Yield |

| First SNAr | C4 | High (High LUMO Coeff.) | 0 °C to 80 °C | THF, DMF, or EtOH | 1.0 – 1.1 eq | 80 – 95% |

| Second SNAr | C2 | Low ( +M effect from C4-N) | 120 °C to 150 °C | NMP, n-BuOH, or H2O | 3.0 – 10.0 eq | 28 – 65% |

| Buchwald-Hartwig | C2 | Low (Overcome via Pd) | 90 °C to 110 °C | Toluene or Dioxane | 1.2 – 1.5 eq | 60 – 85% |

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to subsequent steps without clearing the embedded Quality Control (QC) checkpoints.

Protocol A: Regioselective Synthesis of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline

The goal of this step is to exploit the kinetic favorability of the C4 position while suppressing over-reaction.

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality Note: DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the amine nucleophile.

-

Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the primary or secondary amine (1.05 eq) dropwise. Causality Note: Strict stoichiometric control (1.05 eq) and low temperature prevent the thermodynamic formation of the C2-isomer or bis-aminated byproducts.

-

Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours.

-

Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture. Complete conversion is indicated by the disappearance of the starting material mass and the appearance of a single major peak corresponding to the mono-aminated product [M+H]+ .

-

Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation Checkpoint 2 (2D-NMR): Before proceeding, acquire a 1H−13C HMBC NMR spectrum. The newly introduced amine protons must show a strong 3J correlation to the C4 carbon, confirming absolute regioselectivity 3.

Protocol B: Forcing SNAr for the Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline

This step overcomes the deactivated nature of the C2 position using severe thermodynamic driving forces.

-

Preparation: In a heavy-walled pressure vessel (sealed tube), dissolve the validated 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline intermediate (1.0 eq) in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or n-butanol.

-

Amine Addition: Add a vast excess of the second amine (3.0–5.0 eq). If utilizing aqueous ammonia, employ a 25-30% solution 4.

-

Thermal Activation: Seal the tube tightly and heat the mixture to 120–140 °C for 24–72 hours. Causality Note: A sealed tube is mandatory because the required activation temperature exceeds the boiling point of most amine nucleophiles.

-

Validation Checkpoint 3 (Reaction Monitoring): Due to the harsh conditions, sample the reaction every 12 hours via LC-MS. You must balance the conversion rate against the appearance of degradation products (e.g., ring-opening or oxidation).

-

Workup & Purification: Cool the vessel safely to room temperature. Dilute with water to precipitate the product. Collect the solid via vacuum filtration and purify via preparative HPLC or recrystallization from ethanol/water.

Protocol C: Alternative Buchwald-Hartwig Amination (For Sterically Hindered Amines)

If Protocol B fails due to steric hindrance or poor nucleophilicity, transition-metal catalysis bypasses the SNAr electronic barrier 5.

-

Charge a Schlenk flask with the C4-aminated intermediate (1.0 eq), the second amine (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos or Xantphos ligand (0.1 eq), and Cs2CO3 (2.0 eq).

-

Evacuate and backfill with Argon ( 3× ).

-

Add anhydrous, degassed toluene and heat at 100 °C for 12 hours.

-

Filter through a pad of Celite, concentrate, and purify via flash chromatography.

References

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries Source: ACS Combinatorial Science URL:[Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI Molecules URL:[Link]

- WO2021106231A1 - A compound having inhibitory activity against KRAS G12D mutation Source: Google Patents URL

Sources

- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. 4-Chloro-5,6,7,8-tetrahydroquinazolin-2-amine | 111896-77-6 | Benchchem [benchchem.com]

- 5. WO2021106231A1 - A compound having inhibitory activity against kras g12d mutation - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloroquinazolines

Introduction: The 2,4-Dichloroquinazoline Scaffold as a Privileged Core in Drug Discovery

The quinazoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 2,4-dichloroquinazoline derivative, in particular, serves as a versatile and highly valuable starting material for the synthesis of diverse libraries of bioactive molecules.[4][5] Its two chlorine atoms, positioned at the electron-deficient C2 and C4 positions, are amenable to sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and predictable introduction of various functional groups, making it a cornerstone for the construction of 2,4-disubstituted quinazolines.[6][7]

This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on 2,4-dichloroquinazolines. We will delve into the factors governing the regioselectivity of these reactions and provide detailed, step-by-step procedures for the selective substitution at both the C4 and C2 positions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloroquinazolines

The substitution of the chlorine atoms on the 2,4-dichloroquinazoline ring proceeds via a two-step addition-elimination SNAr mechanism.[8][9] This process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] Aromaticity is subsequently restored by the expulsion of the chloride leaving group.

Regioselectivity: The Key to Controlled Synthesis

A critical aspect of the chemistry of 2,4-dichloroquinazolines is the pronounced regioselectivity of the first nucleophilic attack. Under kinetically controlled, mild reaction conditions, nucleophilic substitution occurs preferentially at the C4 position.[4][5][10][11] This selectivity is a consequence of the greater electrophilicity of the C4 carbon atom. Density Functional Theory (DFT) calculations have corroborated this experimental observation, revealing a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more susceptible to nucleophilic attack.[1][4] The activation energy for the formation of the Meisenheimer intermediate at C4 is therefore lower than at C2.[1][4]

Substitution at the less reactive C2 position typically requires more forcing, or "harsher," reaction conditions, such as elevated temperatures.[10][11] This differential reactivity allows for the stepwise and selective synthesis of 2,4-disubstituted quinazolines with different nucleophiles at each position.

It is important to note that while the general trend strongly favors C4 substitution, there are exceptions. For instance, reactions with certain sterically demanding N-substituted cyclic amines have been reported to show a preference for substitution at the C2 position, likely due to steric hindrance at the peri-position (C5-H) disfavouring attack at C4.[12][13]

Caption: Mechanistic pathways for nucleophilic substitution on 2,4-dichloroquinazoline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution on 2,4-dichloroquinazolines. It is crucial to monitor the progress of these reactions using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure optimal conversion and prevent over-reaction.

Protocol 1: Selective Monosubstitution at the C4 Position with Amines

This protocol describes the general procedure for the selective reaction of an amine at the C4 position of 2,4-dichloroquinazoline under mild conditions.

Materials:

-

2,4-Dichloroquinazoline

-

Amine (primary or secondary) (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile, or Ethanol)[4][11]

-

Base (optional, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), 1.5 equivalents)[11][14]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (flame-dried)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloroquinazoline and the chosen anhydrous solvent.

-

Stir the mixture at room temperature to ensure complete dissolution.

-

Slowly add the amine to the stirred solution.

-

If a base is required to scavenge the HCl byproduct, add it dropwise to the reaction mixture. The use of a base is common, particularly with amine hydrochlorides or less nucleophilic amines.[11]

-

Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS.[11]

-

Upon completion (typically when the starting material is consumed), quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting & Optimization:

-

Disubstitution: If a significant amount of the 2,4-diaminoquinazoline is observed, reduce the reaction temperature and use a stoichiometric amount of the amine.[11]

-

Hydrolysis: The formation of 2-chloro-4(3H)-quinazolinone indicates the presence of water. Ensure the use of anhydrous solvents and reagents.[11]

| Nucleophile Type | Solvent | Base | Temperature (°C) | Typical Reaction Time |

| Aliphatic Amines | THF, Ethanol | DIPEA, Et3N | 0 - rt | 0.5 - 3 h[4] |

| Anilines | Dioxane, THF/H₂O | DIPEA, NaOAc | rt - 80 | 12 - 24 h[4][5] |

| Benzylamines | Acetonitrile, THF | DIPEA, Et3N | rt | 1 - 6 h[4] |

Protocol 2: Substitution at the C2 Position

This protocol outlines the general procedure for the substitution at the C2 position. This can be performed on the 4-substituted-2-chloroquinazoline intermediate generated in Protocol 1 or, in some cases, directly on 2,4-dichloroquinazoline under forcing conditions to achieve a disubstituted product.

Materials:

-

2-Chloro-4-substituted-quinazoline or 2,4-dichloroquinazoline

-

Nucleophile (1.1 - 2.0 equivalents)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Isopropanol)[10]

-

Base (e.g., DIPEA, Et3N, K₂CO₃)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a suitable reaction vessel, combine the 2-chloro-quinazoline starting material, the nucleophile, and the solvent under an inert atmosphere.

-

Add the base to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (typically 100-140 °C).[7][11]

-

Monitor the reaction progress by TLC or LC-MS. These reactions often require several hours to reach completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Key Considerations for C2 Substitution:

-

The C2 position is significantly less reactive than the C4 position. Therefore, higher temperatures and often longer reaction times are necessary to drive the substitution to completion.[10][11]

-

For the synthesis of symmetrical 2,4-disubstituted quinazolines, a one-pot reaction using an excess of the nucleophile and elevated temperatures can be employed.

Caption: General experimental workflow for the synthesis of 2,4-disubstituted quinazolines.

Reactions with Other Nucleophiles

While amines are the most commonly employed nucleophiles, 2,4-dichloroquinazoline also reacts with other nucleophiles, such as thiols and alcohols.

-

Thiols: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles and readily react with 2,4-dichloroquinazoline, typically at the C4 position under mild conditions, to form 4-thioether-2-chloroquinazolines.[15][16][17][18][19]

-

Alcohols: The reaction with alcohols or alkoxides generally requires more forcing conditions than with amines or thiols. The resulting 4-alkoxy-2-chloroquinazolines are valuable intermediates in their own right.

Conclusion

The nucleophilic substitution on 2,4-dichloroquinazolines is a robust and highly predictable synthetic methodology that provides access to a vast array of functionalized quinazoline derivatives. The inherent difference in reactivity between the C2 and C4 positions allows for a high degree of control over the synthetic outcome. By carefully selecting the reaction conditions—particularly temperature, solvent, and stoichiometry—researchers can achieve selective monosubstitution at either position or controlled disubstitution, paving the way for the development of novel compounds with significant potential in drug discovery and materials science.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20). National Center for Biotechnology Information. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]

-

Reaction of N-Substituted Cyclic Amines with 2,4-Dichloroquinazoline, 2,4- Dichloropyrimidine, and its. Kanebo Ltd. [Link]

-

Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 12). ResearchGate. [Link]

-

Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2026, March 10). MDPI. [Link]

-

Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). Beilstein Journals. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. National Center for Biotechnology Information. [Link]

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001, August 21). ACS Combinatorial Science. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. [Link]

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC. National Center for Biotechnology Information. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22). Beilstein Journals. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2012, May 31). ResearchGate. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. ResearchGate. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. (2023, December 2). National Center for Biotechnology Information. [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. [Link]

-

Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Scirp.org. [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2015, August 31). ResearchGate. [Link]

-

Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017, January 12). ACS Publications. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14). ResearchGate. [Link]

-

Reactions of Thiols. ResearchGate. [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC. National Center for Biotechnology Information. [Link]

-

3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022, November 4). PubMed. [Link]

-

(PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. (2021, March 23). ResearchGate. [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022, September 5). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]